4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . It is a heteroaryl halide . The molecular formula is C9H11BrN2O2 .
Synthesis Analysis
Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered pyrazole ring attached to a bromine atom and a cyclopentyl group .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 259.100 Da . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives are pivotal in synthesizing biologically active compounds. Their significance lies in their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These compounds serve as scaffold structures in heterocyclic compounds due to their versatile synthetic applicability and biological activity, guiding medicinal chemistry developments (Cetin, 2020).
Role in Synthesis of Heterocycles
The reactivity of pyrazoline derivatives, including 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid, makes them valuable building blocks for synthesizing various heterocyclic compounds. This utility extends to the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, and more, highlighting their importance in generating new classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Anticancer Agent Development
Knoevenagel condensation products, including derivatives of pyrazole carboxylic acids, have shown significant potential as anticancer agents. These compounds, derived through reactions indicating their utility in drug discovery, have exhibited remarkable anticancer activity by targeting various cancer targets such as DNA, microtubules, and various kinases. This underscores the importance of pyrazole derivatives in medicinal chemistry for cancer treatment (Tokala, Bora, & Shankaraiah, 2022).
Pharmacological Properties
Pyrazole and its derivatives are integral in heterocyclic chemistry, contributing to the development of pharmaceutical compounds. Their basic and unsaturated nature due to the presence of double bonds in their ring structure makes them fundamental in creating drugs and organic compounds with a wide range of biological activities (Bhattacharya et al., 2022).
Synthesis Methods and Bioevaluation
The synthesis of pyrazole derivatives, including bioevaluation for their pharmaceutical and agrochemical activities, is of significant interest. These compounds have been synthesized under various conditions, showing potential physical and chemical properties crucial for developing new agrochemicals and pharmaceuticals (Sheetal et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-1-cyclopentylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-5-12(6-3-1-2-4-6)11-8(7)9(13)14/h5-6H,1-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAIETNEKATDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.